1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine
Description
1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine (CAS: 956804-32-3) is a secondary amine characterized by a phenyl ring substituted at the 3-position with a 3,5-dimethylpyrazole moiety and an N-methylmethanamine side chain .
Properties
IUPAC Name |
1-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-7-11(2)16(15-10)13-6-4-5-12(8-13)9-14-3/h4-8,14H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMJZSAGFCCLKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)CNC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586302 | |
| Record name | 1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956804-32-3 | |
| Record name | 1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods Overview
The synthesis of 1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine primarily involves:
- Formation of the 3,5-dimethylpyrazole ring
- Benzylation of the pyrazole
- Introduction of the N-methylmethanamine group
- Conversion to the dihydrochloride salt for enhanced stability and solubility
Stepwise Synthetic Route and Reaction Conditions
| Step | Reaction Description | Reagents/Conditions | Yield & Notes |
|---|---|---|---|
| 3.1 | Formation of 3,5-Dimethylpyrazole | Condensation of acetylacetone with hydrazine | Standard method; forms pyrazole ring |
| 3.2 | Benzylation of 3,5-Dimethylpyrazole | Reaction with benzyl chloride under basic conditions (e.g., potassium tert-butoxide) in anhydrous THF, reflux at 60–80°C for 12–24 h | Careful temperature control to avoid over-alkylation; excess pyrazole improves yield |
| 3.3 | Methylamination | Reaction of benzylated intermediate with methylamine | Introduces N-methylmethanamine group |
| 3.4 | Formation of Dihydrochloride Salt | Treatment with hydrochloric acid in methanol | Improves aqueous solubility and crystallinity |
This synthetic scheme is optimized for laboratory scale and can be adapted for industrial production with continuous flow reactors and automation to improve consistency and yield.
Industrial Scale Preparation Insights
Industrial methods mirror the laboratory route but emphasize:
- Use of continuous flow reactors for better heat and mass transfer
- Optimization of stoichiometry to minimize side products
- Automated purification techniques such as column chromatography or crystallization
- Environmental and safety considerations, including solvent recovery and waste minimization
The final conversion to the dihydrochloride salt is critical for pharmaceutical formulation, enhancing stability and solubility.
Analytical and Characterization Techniques
To confirm the structure and purity of the compound at each stage, the following analytical methods are employed:
| Technique | Purpose | Key Observations |
|---|---|---|
| Proton Nuclear Magnetic Resonance (^1H NMR) | Identification of aromatic and pyrazole protons | Aromatic protons δ 6.0–6.5 ppm; methylene protons δ 4.5–5.0 ppm |
| Carbon-13 NMR (^13C NMR) | Confirmation of carbon framework | Signals corresponding to pyrazole carbons and benzyl carbons |
| Infrared (IR) Spectroscopy | Functional group verification | N-H stretch ~3300 cm^-1; C=N stretch ~1600 cm^-1 (pyrazole ring) |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak consistent with C13H19N3 (MW ~221 g/mol) |
| Elemental Analysis | Verification of salt formation and purity | Chloride content confirms dihydrochloride salt formation |
| X-ray Crystallography | Structural conformation and salt form analysis | Confirms crystal lattice and salt interactions |
These methods ensure the compound meets purity and structural requirements for further applications.
Stability and Solubility Profiles
- Solubility: The dihydrochloride salt form exhibits high solubility in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO). It shows limited solubility in non-polar solvents like toluene and hexane.
- Stability: Stable under dry, dark conditions at room temperature for over six months. Degradation occurs upon prolonged exposure to light (>48 hours) or high humidity (>80% relative humidity), leading to oxidative byproducts.
- Storage Recommendations: Store in amber glass containers at 2–8°C to maintain stability.
Comparative Analysis with Related Pyrazole Compounds
The compound’s pyrazole-benzylmethylamine scaffold distinguishes it from benzimidazole-based analogs, which often have bulkier heterocyclic cores and different substituents affecting solubility and binding affinity. The 3,5-dimethyl substitution enhances metabolic stability compared to halogenated analogs prone to dehalogenation. The dihydrochloride salt form is a common pharmaceutical strategy to improve aqueous solubility and bioavailability.
Summary Table of Key Synthetic Parameters
| Parameter | Description | Optimal Conditions |
|---|---|---|
| Solvent | Anhydrous tetrahydrofuran (THF) | Ensures solubility of intermediates |
| Base | Potassium tert-butoxide or similar base | Facilitates benzylation |
| Temperature | 60–80°C for benzylation; 50–55°C for condensation | Controls reaction rate and side reactions |
| Reaction Time | 12–24 hours for benzylation | Ensures complete conversion |
| Salt Formation | HCl in methanol | Converts free base to dihydrochloride salt |
| Purification | Column chromatography or crystallization | Removes impurities and isolates product |
| Yield | 80–90% depending on step | High yield achieved with optimized stoichiometry |
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions can produce alcohol derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine exhibit promising cytotoxic effects against various cancer cell lines. For instance, research on derivatives of 3,5-dimethylpyrazole has shown that they can induce apoptosis in cancer cells, making them potential candidates for drug development .
Mechanism of Action
The anticancer activity is believed to be linked to the compound's ability to inhibit specific enzymes involved in cancer cell proliferation. For example, derivatives have been shown to inhibit the activity of topoisomerases, which are crucial for DNA replication and cell division .
Agricultural Applications
Pesticidal Properties
The compound has also been explored for its pesticidal properties. Research indicates that pyrazole derivatives can act as effective insecticides and fungicides. A study demonstrated that these compounds significantly reduced pest populations in agricultural settings while being less toxic to beneficial insects .
Herbicide Development
In addition to insecticidal properties, this compound has been investigated as a potential herbicide. Its effectiveness against specific weed species has been documented, suggesting its utility in crop protection strategies .
Materials Science Applications
Polymer Chemistry
In materials science, the compound's unique chemical structure allows it to be used in the synthesis of novel polymers. Research has shown that incorporating pyrazole moieties into polymer backbones can enhance thermal stability and mechanical properties .
Nanotechnology
Furthermore, the compound has been utilized in the development of nanomaterials. Studies indicate that pyrazole-based nanoparticles exhibit enhanced catalytic activity and can be employed in various chemical reactions, including oxidation processes and environmental remediation .
Case Studies
Mechanism of Action
The mechanism of action of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For instance, some derivatives inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting antitumoral activity . The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their differences:
Structural and Functional Differences
Core Heterocycle Variations: The target compound and its analog in use pyrazole rings, whereas the compound in employs a 1,2,3-triazole. Triazoles are more polar and stable under physiological conditions, making them preferable in drug design . Pyrazoles, however, offer stronger metal-coordination capabilities due to their nitrogen donor sites . The 1,1-dioxidotetrahydrothienyl group in introduces a sulfone moiety, which can improve solubility and oxidative stability compared to the phenyl group in the target compound .
In contrast, the ethyl-substituted pyrazole in reduces steric hindrance, favoring reactions requiring smaller ligands . The phenethyl group in increases hydrophobicity, which may enhance membrane permeability in biological applications .
Amine Group Variations :
- The N-methylmethanamine side chain in the target compound provides a secondary amine, while analogs like N,N-dimethylethanamine () offer tertiary amines. Tertiary amines are less basic but more lipophilic, affecting both reactivity and bioavailability .
Biological Activity
The compound 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine is a pyrazole derivative that has gained attention for its potential biological activities. This article explores its synthesis, structure-activity relationship, and various biological effects, particularly focusing on its cytotoxicity, anti-inflammatory properties, and activity against specific pathogens.
Synthesis and Structural Characteristics
The synthesis of pyrazole derivatives often involves the reaction of substituted phenyl groups with 3,5-dimethyl-1H-pyrazole. For instance, the compound can be synthesized through a multi-step process involving the formation of oxime ethers from aryl ketones followed by further reactions to introduce the pyrazole moiety.
Key Structural Features:
- The compound contains a pyrazole ring , which is known for its diverse biological activities.
- It features a N-methylmethanamine group that enhances its solubility and biological interactions.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cell lines. The compound exhibits a range of cytotoxicity depending on its concentration and the type of cells tested.
| Compound | Cell Line | CC50 (µM) | Remarks |
|---|---|---|---|
| This compound | Vero Cells | >500 | Low toxicity observed |
| Other Pyrazole Derivatives | Various | <100 - 479.66 | Varying cytotoxicity levels |
Studies indicate that many pyrazole derivatives show low toxicity with CC50 values exceeding 500 µM, suggesting a favorable safety profile for potential therapeutic applications .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of pyrazole derivatives. The docking studies suggest that these compounds can inhibit pro-inflammatory pathways effectively. For instance, certain derivatives have shown promising results in reducing inflammation markers in vitro.
Antiparasitic Activity
One notable area of research is the trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have shown that some derivatives exhibit significant activity against trypomastigote forms:
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| 3m derivative | 34.54 ± 8.32 | Most active against trypomastigotes |
| Benznidazole (reference) | 18.71 ± 4.58 | Standard comparison |
The modifications in the structural framework of pyrazole derivatives can drastically influence their biological activities, with small changes leading to significant variations in efficacy .
Study on Trypanocidal Efficacy
A recent study focused on the efficacy of various pyrazole derivatives against T. cruzi in a 3D microtissue model, which closely mimics human tissue architecture. The findings indicated that certain structural modifications enhanced their trypanocidal effects while maintaining low cytotoxicity to mammalian cells .
Structural Optimization Research
Another research effort involved optimizing the structure of pyrazole derivatives to improve their binding affinity to target proteins involved in T. cruzi pathology. The introduction of specific functional groups was found to enhance both potency and selectivity against the parasite while minimizing off-target effects .
Q & A
Q. Table 1. Key Synthetic Intermediates
| Intermediate | Role | Reference |
|---|---|---|
| 3-(3,5-Dimethylpyrazol-1-yl)benzaldehyde | Electrophilic coupling agent | |
| N-Methylmethanamine hydrochloride | Amine source |
Q. Table 2. Analytical Parameters
| Technique | Parameters | Application |
|---|---|---|
| <sup>1</sup>H NMR | 400 MHz, CDCl3, δ 2.1–2.6 ppm (CH3) | Structural confirmation |
| ESI-MS | Positive mode, m/z 244.1 [M+H]<sup>+</sup> | Purity assessment |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
